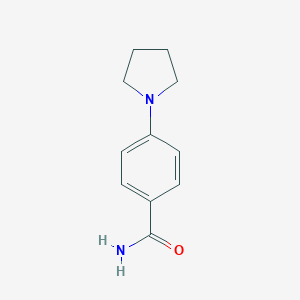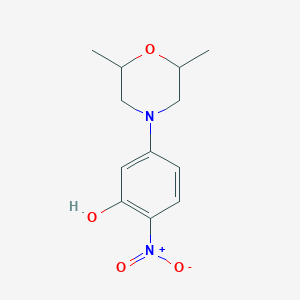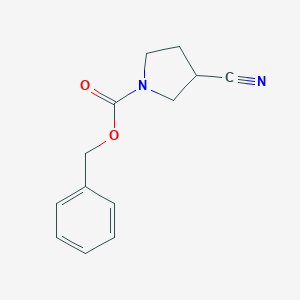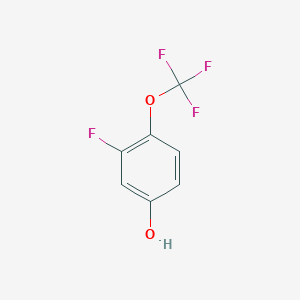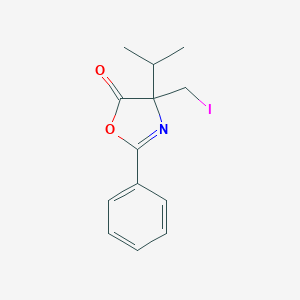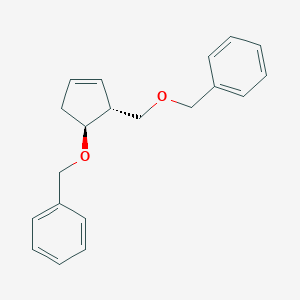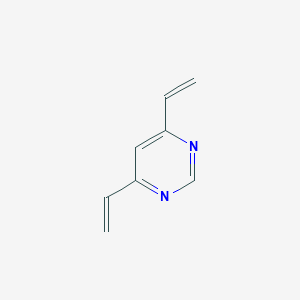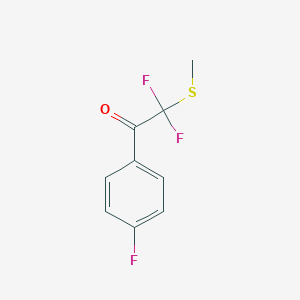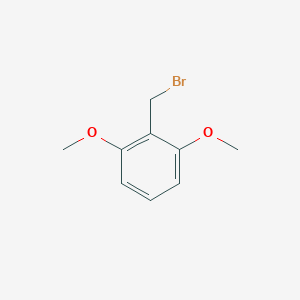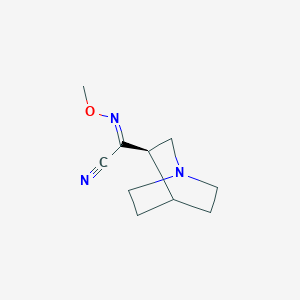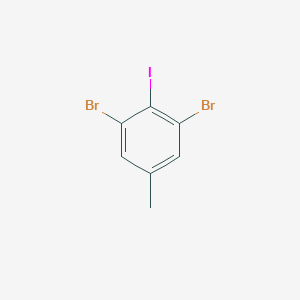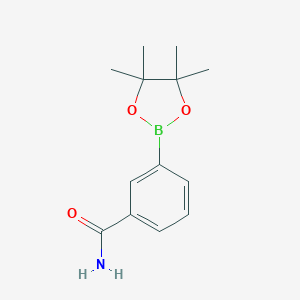![molecular formula C21H36N2O4S B071376 N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide CAS No. 183560-60-3](/img/structure/B71376.png)
N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide, also known as S-PET, is a compound that has been extensively studied for its potential use in scientific research. It belongs to the class of sulfonamide compounds and has been found to have various biochemical and physiological effects.
Mécanisme D'action
N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide works by inhibiting the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH balance in the body. This inhibition leads to a decrease in the production of bicarbonate ions, which can have various physiological effects. N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has also been found to activate protein kinase C, which plays a role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Additionally, N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has been found to inhibit platelet aggregation, which can have implications for cardiovascular health.
Effets Biochimiques Et Physiologiques
N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in the production of bicarbonate ions. This decrease can have various physiological effects, including the regulation of pH balance in the body. N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has also been found to activate protein kinase C, which plays a role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Additionally, N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has been found to inhibit platelet aggregation, which can have implications for cardiovascular health.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has several advantages for lab experiments, including its ability to inhibit carbonic anhydrase activity and activate protein kinase C. These properties make it a useful tool for studying various cellular processes. However, there are also some limitations to using N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide in lab experiments. For example, N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has been found to be unstable in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide. One potential area of research is its potential anti-inflammatory and anti-cancer properties. Additionally, further research is needed to better understand the mechanism of action of N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide and its effects on various cellular processes. Finally, research is needed to develop more stable forms of N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide that can be used in a wider range of experiments.
Conclusion:
In conclusion, N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide is a compound that has been extensively studied for its potential use in scientific research. It has been found to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the activation of protein kinase C, and the inhibition of platelet aggregation. N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has several advantages for lab experiments, including its ability to inhibit carbonic anhydrase activity and activate protein kinase C. However, there are also some limitations to using N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide in lab experiments, including its instability in aqueous solutions. Further research is needed to better understand the mechanism of action of N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide and its potential applications in various areas of scientific research.
Méthodes De Synthèse
N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide can be synthesized using a multistep process that involves the reaction of tridecanoic acid with thionyl chloride to form tridecanoyl chloride. The resulting compound is then reacted with 4-hydroxyphenyl ethylamine to form N-[2-(4-hydroxyphenyl)ethyl]tridecanamide. The final step involves the reaction of this compound with sulfamic acid to form N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide.
Applications De Recherche Scientifique
N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has been extensively studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the activation of protein kinase C, and the inhibition of platelet aggregation. N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has also been found to have potential anti-inflammatory and anti-cancer properties.
Propriétés
Numéro CAS |
183560-60-3 |
|---|---|
Nom du produit |
N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide |
Formule moléculaire |
C21H36N2O4S |
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
[4-[2-(tridecanoylamino)ethyl]phenyl] sulfamate |
InChI |
InChI=1S/C21H36N2O4S/c1-2-3-4-5-6-7-8-9-10-11-12-21(24)23-18-17-19-13-15-20(16-14-19)27-28(22,25)26/h13-16H,2-12,17-18H2,1H3,(H,23,24)(H2,22,25,26) |
Clé InChI |
OJSPHDOZFQKYKM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(=O)NCCC1=CC=C(C=C1)OS(=O)(=O)N |
SMILES canonique |
CCCCCCCCCCCCC(=O)NCCC1=CC=C(C=C1)OS(=O)(=O)N |
Synonymes |
(4-O-sulfamoyl)-N-13CT (4-O-sulfamoyl)-N-tridecanoyl tyramine (p-O-sulfamoyl)-N-tridecanoyl tyramine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



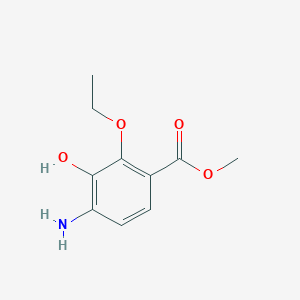
![2-Butylbenzo[d]thiazol-7-ol](/img/structure/B71295.png)
